molecular formula C10H9NO B1600735 Spiro[cyclopropane-1,1'-isoindolin]-3'-one CAS No. 604799-98-6

Spiro[cyclopropane-1,1'-isoindolin]-3'-one

Cat. No.: B1600735
CAS No.: 604799-98-6
M. Wt: 159.18 g/mol
InChI Key: OCWBJZCKQBCSPB-UHFFFAOYSA-N
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Description

Spiro[cyclopropane-1,1’-isoindolin]-3’-one is a type of spirocyclic compound. Spirocyclic compounds are defined as a bicycle connected by a single fully-substituted carbon atom, which is not connected by an adjacent atom . They are inherently highly 3-dimensional structures . The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally . Spirocyclic compounds can improve certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability, in comparison to the respective monocyclic structure .


Synthesis Analysis

The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry . This includes the development of new stereoselective approaches to spirocyclic oxindoles with spiro-3- to 8-membered rings . These structures are important for applications in medicinal chemistry, as intermediates or final products in total synthesis, and as model compounds for the development of enantioselective catalytic methodologies .


Molecular Structure Analysis

Spiro[cyclopropane-1,1’-isoindolin]-3’-one is a spirocyclic compound, which is a bicycle connected by a single fully-substituted carbon atom . The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally . This structure is inherently highly 3-dimensional .


Chemical Reactions Analysis

The application of spirocyclic structures in drug discovery has seen a dramatic increase in attention in recent years, alongside major developments in their synthetic chemistry . This includes the development of new stereoselective approaches to spirocyclic oxindoles with spiro-3- to 8-membered rings .


Physical and Chemical Properties Analysis

Spirocyclic compounds can improve certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability, in comparison to the respective monocyclic structure . They also access relatively underexplored chemical space and novel intellectual property (IP) space .

Scientific Research Applications

Synthesis Methods

  • Catalyst-Free Cyclopropanation : Maurya et al. (2014) described a highly diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones using a catalyst-free cyclopropanation method. This process involves cyclopropanating substituted 3-methyleneindolin-2-ones with ethyl diazoacetate, providing a significant advancement in the synthesis technique (Maurya et al., 2014).
  • Metal-Free Synthesis Method : Muthusamy and Ramkumar (2014) reported a solvent- and transition metal-free synthesis of spiro[cyclopropane-1,3-oxindoles], offering a more sustainable and cost-effective method compared to traditional metal-catalyzed cyclopropanation reactions (Muthusamy & Ramkumar, 2014).

Chemical Properties and Reactions

  • Cascade Cyclization : Sun et al. (2017) explored the sulfuric acid-promoted cascade cyclization for the efficient synthesis of spiro[indene-1,1'-isoindolin]-3'-ones. This method highlights the versatility of spiro compounds in chemical synthesis (Sun et al., 2017).
  • Cycloaddition Reactions : Tran et al. (2011) demonstrated the high efficiency and selectivity of 1,3-dipolar cycloadditions involving spiro[cyclopropane-1,4-isoxazolidine] cycloadducts, highlighting the utility of these compounds in complex chemical reactions (Tran et al., 2011).

Potential Biological Applications

  • Inhibitors of MDM2-p53 Interaction : Giofrè et al. (2016) synthesized a series of spiro[isoindole-1,5-isoxazolidin]-3(2H)-ones that exhibited cytotoxic properties and antiproliferative activity, suggesting their potential role in inhibiting the MDM2-p53 interaction, a target in cancer therapy (Giofrè et al., 2016).

Advanced Synthetic Techniques

  • Nucleophilic Ring Opening : Zaytsev et al. (2018) reported the first nucleophilic ring opening of donor-acceptor cyclopropanes with the cyanate ion. This process led to the formation of biologically relevant spiro[pyrrolidone-3,3'-oxindoles], demonstrating advanced synthetic techniques in the utilization of spiro[cyclopropane-1,1'-isoindolin]-3'-ones (Zaytsev et al., 2018).

Future Directions

Spirocyclic compounds have seen a dramatic increase in attention in recent years, alongside major developments in their synthetic chemistry . They are important for applications in medicinal chemistry, as intermediates or final products in total synthesis, and as model compounds for the development of enantioselective catalytic methodologies . This suggests that the future directions for Spiro[cyclopropane-1,1’-isoindolin]-3’-one could involve further exploration of its potential applications in medicinal chemistry and drug discovery.

Biochemical Analysis

Biochemical Properties

Spiro[cyclopropane-1,1’-isoindolin]-3’-one plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclooxygenase enzymes, which are involved in the inflammatory response. The interaction between Spiro[cyclopropane-1,1’-isoindolin]-3’-one and these enzymes is primarily inhibitory, reducing the production of pro-inflammatory mediators . Additionally, this compound has shown affinity for binding with certain protein kinases, influencing cell signaling pathways .

Cellular Effects

The effects of Spiro[cyclopropane-1,1’-isoindolin]-3’-one on various cell types and cellular processes are profound. In cancer cells, it has been found to induce apoptosis by activating caspase enzymes and disrupting mitochondrial function . This compound also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and reduced cell proliferation . Furthermore, Spiro[cyclopropane-1,1’-isoindolin]-3’-one influences cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the availability of essential metabolites .

Molecular Mechanism

At the molecular level, Spiro[cyclopropane-1,1’-isoindolin]-3’-one exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as cyclooxygenases and protein kinases, inhibiting their activity . This binding is often facilitated by hydrogen bonding and hydrophobic interactions. Additionally, Spiro[cyclopropane-1,1’-isoindolin]-3’-one can modulate gene expression by interacting with transcription factors and altering their binding to DNA . This results in changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Spiro[cyclopropane-1,1’-isoindolin]-3’-one have been observed to change over time. Initially, the compound exhibits strong inhibitory effects on enzyme activity and cell proliferation . Over extended periods, its stability may decrease, leading to degradation and reduced efficacy . Long-term studies have shown that Spiro[cyclopropane-1,1’-isoindolin]-3’-one can cause sustained changes in cellular function, including persistent alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Spiro[cyclopropane-1,1’-isoindolin]-3’-one vary with different dosages in animal models. At low doses, it has been found to exert anti-inflammatory and anti-cancer effects without significant toxicity . At higher doses, the compound can cause adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the beneficial effects plateau and toxic effects become more pronounced with increasing dosage .

Metabolic Pathways

Spiro[cyclopropane-1,1’-isoindolin]-3’-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for its biotransformation . This compound can also affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, leading to reduced levels of ATP and other metabolites . Additionally, Spiro[cyclopropane-1,1’-isoindolin]-3’-one has been shown to influence the levels of reactive oxygen species, contributing to oxidative stress .

Transport and Distribution

Within cells and tissues, Spiro[cyclopropane-1,1’-isoindolin]-3’-one is transported and distributed through various mechanisms. It interacts with transporters such as P-glycoprotein, which facilitates its efflux from cells . Binding proteins, including albumin, also play a role in its distribution by carrying the compound through the bloodstream . The localization and accumulation of Spiro[cyclopropane-1,1’-isoindolin]-3’-one can be influenced by its interactions with these transporters and binding proteins .

Subcellular Localization

The subcellular localization of Spiro[cyclopropane-1,1’-isoindolin]-3’-one is critical for its activity and function. This compound has been found to localize primarily in the mitochondria and endoplasmic reticulum . Targeting signals and post-translational modifications, such as phosphorylation, direct Spiro[cyclopropane-1,1’-isoindolin]-3’-one to these specific compartments . Its localization within these organelles is essential for its role in modulating enzyme activity, gene expression, and cellular metabolism .

Properties

IUPAC Name

spiro[2H-isoindole-3,1'-cyclopropane]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c12-9-7-3-1-2-4-8(7)10(11-9)5-6-10/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWBJZCKQBCSPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3=CC=CC=C3C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20453352
Record name Spiro[cyclopropane-1,1'-isoindolin]-3'-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

604799-98-6
Record name Spiro[cyclopropane-1,1′-[1H]isoindol]-3′(2′H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=604799-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[cyclopropane-1,1'-isoindolin]-3'-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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